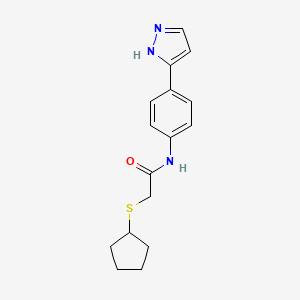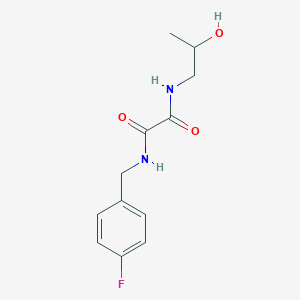
4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as Ro 40-5967, is a chemical compound that belongs to the class of benzoxazepines. It has been studied for its potential therapeutic applications in various medical fields, including neuroscience, psychiatry, and oncology.
Scientific Research Applications
Dopaminergic Activity and Synthesis
Compounds structurally related to "4-(3-chloro-4-methylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one" have been investigated for their potential dopaminergic activity. For instance, substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds demonstrated evidence of dopaminergic activity in both in vivo and in vitro assays, highlighting their potential for further pharmacological exploration (Pfeiffer et al., 1982).
Antimicrobial Activities
Research into the antimicrobial activities of structurally similar compounds has yielded promising results. For example, a series of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for their antimicrobial properties. Some of these compounds exhibited good or moderate activities against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Studies and Synthesis Methods
Structural studies and innovative synthesis methods form another area of research application. For instance, the synthesis and structural elucidation of benzazepine derivatives have been reported, providing insights into the stereochemistry and molecular assembly of such compounds. These studies not only contribute to the understanding of benzazepine chemistry but also offer methodologies for the synthesis of complex heterocyclic structures (Gómez et al., 2009).
Neuroleptic and Anticonvulsant Effects
The potential central nervous system (CNS) effects of benzazepine derivatives have been extensively researched. Some compounds within this chemical family have been found to possess neuroleptic-like activity and potent anticonvulsant effects, underscoring their potential as novel CNS agents. These findings pave the way for further research into their mechanisms of action and therapeutic applications (Hino et al., 1988).
Sigma-1 Receptor Modulation
Research has also explored the modulation of the sigma-1 receptor by benzazepine derivatives, which has implications for understanding their pharmacological effects beyond dopamine receptor interaction. SKF83959, a compound within this family, has been identified as a potent allosteric modulator of the sigma-1 receptor, highlighting the diverse pharmacological profiles of benzazepine derivatives and suggesting additional research avenues related to sigma receptor pharmacology (Guo et al., 2013).
properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-11-7-8-14(9-15(11)18)19-10-13-5-3-4-6-16(13)21-12(2)17(19)20/h3-9,12H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUHVRBVYXRRPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC(=C(C=C3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)
